Product packaging for 6-methylpyridine-2-sulfonic Acid(Cat. No.:CAS No. 18615-99-1)

6-methylpyridine-2-sulfonic Acid

Cat. No.: B091597
CAS No.: 18615-99-1
M. Wt: 173.19 g/mol
InChI Key: FUCMTRQGODEADU-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-sulfonic acid serves as a valuable synthetic intermediate and building block in advanced organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its primary research application is in the synthesis of COX-2 inhibitor precursors, which are prominent targets for analgesic and anti-inflammatory agents . The sulfonic acid group on the pyridine ring provides a versatile handle for further functionalization, making it a crucial precursor in multi-step synthetic routes to complex molecules . This compound is strictly for research and development purposes in laboratory settings. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3S B091597 6-methylpyridine-2-sulfonic Acid CAS No. 18615-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCMTRQGODEADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376539
Record name 6-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18615-99-1
Record name 6-methylpyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 6 Methylpyridine 2 Sulfonic Acid and Its Derivatives

Direct Sulfonation Methodologies for Substituted Pyridine (B92270) Ring Systems

Direct sulfonation of the pyridine ring through electrophilic aromatic substitution is a challenging process. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. Furthermore, under the strongly acidic conditions typically required for sulfonation, the pyridine nitrogen is protonated, further deactivating the ring.

For 2-picoline (6-methylpyridine), direct sulfonation preferentially yields 6-methylpyridine-3-sulfonic acid. The use of a mercuric sulfate catalyst in fuming sulfuric acid has been shown to facilitate the sulfonation of picolines. However, even with a catalyst, the sulfonation of α-picoline (2-picoline) has been reported to yield 6-methylpyridine-3-sulfonic acid, with no mention of the formation of the 2-sulfonic acid isomer. The primary product obtained from the sulfonation of 2-picoline is the 3-sulfonic acid derivative.

Transformation Pathways for the Synthesis of 6-Methylpyridine-2-sulfonic Acid from Precursor Molecules

Given the difficulties of direct sulfonation to achieve the 2-substituted product, alternative synthetic routes starting from precursor molecules are often employed.

One potential pathway is the oxidation of 6-methyl-2-pyridinethiol. Thiols can be oxidized to sulfonic acids using strong oxidizing agents such as hydrogen peroxide. nih.govresearchgate.netresearchgate.net This method offers a regioselective approach, as the position of the sulfonic acid group is determined by the initial placement of the thiol group.

Another viable route involves the diazotization of 2-amino-6-methylpyridine (B158447), followed by a reaction with sulfur dioxide in the presence of a copper(I) catalyst, a variation of the Sandmeyer reaction. nih.gov This method allows for the introduction of a sulfonyl chloride group, which can then be hydrolyzed to the corresponding sulfonic acid. This approach provides a regiochemically controlled synthesis of the desired 2-sulfonic acid.

Derivatization Reactions: Preparation of 6-Methylpyridine-2-sulfonyl Chloride and Related Sulfonyl Compounds

6-Methylpyridine-2-sulfonyl chloride is a key intermediate for the synthesis of various sulfonamides and other related sulfonyl compounds. The most common method for its preparation is the reaction of the corresponding sulfonic acid or its sodium salt with a chlorinating agent.

Thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H) are frequently used for this transformation. The reaction of sodium 6-methylpyridine-2-sulfonate with a chlorinating agent would yield the desired 6-methylpyridine-2-sulfonyl chloride. The sulfonyl chloride is a reactive compound that can readily undergo nucleophilic substitution with amines, alcohols, and other nucleophiles to form a variety of sulfonyl derivatives. orgsyn.org

Optimization of Synthetic Parameters and Reaction Conditions

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in sulfonation reactions. Key parameters that can be adjusted include reaction temperature, reaction time, and the concentration of the sulfonating agent.

In the direct sulfonation of picolines, the reaction temperature and the duration of heating have a significant impact on the yield of the resulting sulfonic acids. For instance, in the sulfonation of β-picoline to yield 5-methylpyridine-3-sulfonic acid, increasing the reaction time at a constant temperature of 230°C has been shown to improve the yield.

Table 1: Effect of Reaction Time on the Yield of 5-Methylpyridine-3-sulfonic Acid at 230°C

Reaction Time (hours)Yield (%)
3.535
755
1270

This table is generated based on data for a related picoline sulfonation and illustrates the principle of optimizing reaction time.

Implementation of Green Chemistry Principles in the Synthesis of Sulfonic Acid Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing sulfonic acid derivatives, several strategies can be employed. nih.gov

One approach is the use of greener sulfonating agents. For example, the use of sulfur trioxide-base complexes can be more manageable and produce less waste compared to large excesses of fuming sulfuric acid. mdpi.com Additionally, exploring solvent-free reaction conditions or using more environmentally benign solvents can significantly reduce the environmental footprint of the synthesis.

Another key aspect is the development of catalytic systems that can operate under milder conditions and with higher selectivity, thus reducing energy consumption and the formation of byproducts. Electrochemical methods for sulfonation are also being explored as a more sustainable alternative. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing waste from intermediate purification steps. researchgate.net

Coordination Chemistry and Metal Complexation Studies Involving 6 Methylpyridine 2 Sulfonic Acid Ligands

Ligand Design Principles and Coordination Modes of 6-Methylpyridine-2-sulfonic Acid

This compound is a bifunctional ligand, possessing both a pyridine (B92270) ring and a sulfonic acid group. matrix-fine-chemicals.comvsnchem.comechemi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonate group are potential donor sites for coordination with metal ions. The presence of the methyl group at the 6-position of the pyridine ring can introduce steric hindrance, influencing the coordination geometry of the resulting metal complexes.

The coordination of this compound to a metal center can occur in several ways. It can act as a monodentate ligand, coordinating through either the pyridine nitrogen or one of the sulfonate oxygen atoms. More commonly, it functions as a bidentate chelating ligand, forming a stable five-membered ring by coordinating to the metal ion through both the pyridine nitrogen and a sulfonate oxygen atom. The sulfonate group itself can also bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving pyridine sulfonic or carboxylic acid ligands, including this compound, typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. mdpi.comresearchgate.net The resulting complexes can be characterized by a variety of analytical techniques, including elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

For instance, the synthesis of a series of metal complexes with 6-methylpyridine-2-carboxylic acid, a related ligand, has been reported, involving metals such as Cr(III), Mn(II), Ni(II), Hg(II), Cu(II), Zn(II), Fe(III), Cd(II), and Co(II). nih.gov Similarly, the synthesis and characterization of Pd(II) complexes with various functionalized pyridine ligands have been extensively studied. nih.gov

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids, including metal complexes. researchgate.netscispace.comyoutube.commdpi.com This method provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For example, the crystal structures of several palladium(II) complexes with pyridine derivatives have been determined, revealing square-planar geometries around the metal center. nih.govnih.gov In these complexes, the pyridine ligands coordinate to the palladium ion, and the specific arrangement of the ligands can be influenced by factors such as steric hindrance from substituents on the pyridine ring. nih.gov The analysis of crystal packing can also reveal the presence of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can play a crucial role in the formation of supramolecular architectures. researchgate.net

The thermal stability of metal complexes is an important property, particularly for applications in materials science and catalysis. researchgate.net Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to study the thermal decomposition of these compounds. researchgate.net

Studies on metal complexes with ligands analogous to this compound have shown that their thermal decomposition often proceeds in multiple steps, corresponding to the loss of solvent molecules and the subsequent decomposition of the organic ligand. researchgate.net For example, the thermal analysis of mononuclear complexes of Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) with a derivative of pyridine-2,6-dicarboxylic acid showed that the ligand itself exhibits a two-step thermolytic pattern, while the complexes decompose in three stages. researchgate.net

Electrochemical Properties of this compound Coordination Compounds

The electrochemical behavior of coordination compounds provides insight into their redox properties and potential applications in areas such as electrocatalysis and sensing. Cyclic voltammetry is a widely used technique to investigate the redox processes of metal complexes. researchgate.netmdpi.com

Construction of Supramolecular Architectures and Coordination Polymers with Pyridine Sulfonic Acid Ligands

The ability of ligands like this compound to bridge metal centers is a key principle in the construction of supramolecular architectures and coordination polymers. encyclopedia.pub These extended structures are formed through the self-assembly of metal ions and organic linkers, driven by coordination bonds and other non-covalent interactions. encyclopedia.pubfrontiersin.org

The sulfonate group, with its multiple donor oxygen atoms, is particularly effective at linking metal ions, leading to the formation of one-, two-, or three-dimensional networks. rsc.org The resulting structures can exhibit a wide range of topologies and properties, depending on the coordination preferences of the metal ion and the geometry of the ligand. For example, the reaction of lead(II) nitrate (B79036) with a mixture of 3,5-pyridinedicarboxylic acid and 1,4-benzenedicarboxylic acid resulted in the formation of a novel Pb(II)-coordination polymer. nih.gov Similarly, lanthanide(III) ions have been shown to form polynuclear complexes and 2D sheets with the thiodiacetato ligand, which also contains carboxylate and a soft donor atom. mdpi.com

Computational and Theoretical Investigations of 6 Methylpyridine 2 Sulfonic Acid and Its Complexes

Electronic Structure Elucidation through Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. Key parameters derived from DFT calculations, such as Frontier Molecular Orbital (FMO) analysis and global quantum reactivity parameters, help in understanding the reactivity and stability of 6-methylpyridine-2-sulfonic acid and its complexes.

Frontier Molecular Orbital (HOMO/LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. growingscience.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity and lower stability. mdpi.comscirp.org For instance, in related pyridine (B92270) derivatives, the HOMO-LUMO gap has been shown to be sensitive to the type and position of substituents on the pyridine ring. mdpi.com

Global Quantum Reactivity Parameters: These parameters provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): A negative chemical potential indicates the stability of a molecule, making it less likely to decompose. growingscience.com

Chemical Hardness (η): This parameter measures the resistance of the electron cloud to deformation. growingscience.com A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com

Electronegativity (χ): This is the negative of the chemical potential and describes the power of an atom or group of atoms to attract electrons. irjweb.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. irjweb.com

These parameters are calculated from the energies of the HOMO and LUMO and are instrumental in predicting the chemical behavior of compounds like this compound. ajchem-a.com

Table 1: Key DFT-Derived Parameters and Their Significance

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelated to the ionization potential and electron-donating ability. mdpi.com
Lowest Unoccupied Molecular Orbital EnergyELUMORelated to the electron affinity and electron-accepting ability. mdpi.com
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability. mdpi.comscirp.org
Chemical PotentialμMeasures the escaping tendency of electrons from a stable system. growingscience.com
Chemical HardnessηQuantifies the resistance to change in electron distribution. growingscience.comirjweb.com
ElectronegativityχDescribes the ability to attract electrons. irjweb.com
Electrophilicity IndexωMeasures the propensity to act as an electrophile. irjweb.com

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.complos.org This method is extensively used to understand the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein. nih.gov

The process involves preparing the 3D structures of both the ligand and the receptor protein. mdpi.com Docking algorithms then explore various possible binding modes and score them based on factors like binding energy. biointerfaceresearch.com For example, in studies of metal complexes with 6-methylpyridine-2-carboxylic acid, a related compound, molecular docking was used to investigate their interactions with the active site of α-glucosidase, an enzyme implicated in diabetes. nih.gov The results of these simulations can reveal crucial information about the binding affinity and the specific amino acid residues involved in the interaction. plos.org

Molecular dynamics (MD) simulations are often employed after docking to assess the stability of the predicted ligand-protein complex over time. mdpi.complos.org These simulations provide insights into the conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are vital for the ligand's biological activity. mdpi.com

Table 2: Steps in a Typical Molecular Docking and Dynamics Study

StepDescription
1. Preparation of Ligand and Receptor Obtain and prepare the 3D structures of the small molecule (ligand) and the biological target (receptor). mdpi.com
2. Docking Simulation Use software to predict the binding poses of the ligand in the active site of the receptor and calculate binding scores. mdpi.combiointerfaceresearch.com
3. Analysis of Binding Interactions Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the receptor's amino acid residues. mdpi.com
4. Molecular Dynamics (MD) Simulation Run simulations to evaluate the stability of the ligand-receptor complex over a period of time. plos.org
5. Binding Free Energy Calculation Employ methods like MM/PBSA to calculate the binding free energy, providing a more accurate estimation of binding affinity. mdpi.com

Prediction and Analysis of Optical Properties

Computational methods are also employed to predict and analyze the linear and nonlinear optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics and materials science. nih.gov DFT calculations can be used to determine parameters like the optical band gap, which is a key factor in the electronic and optical behavior of a material. acs.org For instance, the optical properties of new 2-N-phenylamino-methyl-nitro-pyridine isomers have been investigated using DFT, revealing how substituent positions affect their structural and photophysical characteristics. nih.gov

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Mechanisms

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It helps in understanding intramolecular interactions, such as charge transfer between different parts of a molecule. mdpi.com Intramolecular charge transfer (ICT) is a fundamental process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. rsc.orgnih.gov This phenomenon is particularly relevant in molecules with donor-π-acceptor architectures and significantly influences their photophysical properties, including their emission characteristics. rsc.orgrsc.org The study of ICT is crucial for designing molecules with specific optical and electronic properties for applications in fields like organic light-emitting diodes (OLEDs) and sensors. mdpi.com

Quantum Chemical Insights into Reaction Energetics and Pathways

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms and energetics of chemical reactions. These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. For example, DFT calculations have been used to rationalize the reaction mechanisms in the synthesis of various pyridine derivatives, including those involving aza-Michael additions. researchgate.net Such studies are crucial for optimizing reaction conditions and developing new synthetic routes. researchgate.net

Spectroscopic Characterization and Advanced Analytical Methodologies for 6 Methylpyridine 2 Sulfonic Acid Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of 6-methylpyridine-2-sulfonic acid.

In the FT-IR spectrum of a related compound, pyridine-3-sulfonic acid, characteristic bands for the sulfonic acid group are observed. asianpubs.org These include the S=O stretching vibrations, which typically appear in the region of 1350–1200 cm⁻¹. Specifically, a strong band for the νS-O stretch is seen at 1035 cm⁻¹ in the IR spectrum and 1034 cm⁻¹ in the Raman spectrum. asianpubs.org The broad O-H stretching peak from the sulfonic acid group is expected around 3400 cm⁻¹. Deformations of the SO2 group are also identifiable, with scissoring modes appearing around 633 cm⁻¹ and 608 cm⁻¹ in the IR spectrum. asianpubs.org

The pyridine (B92270) ring itself gives rise to a number of characteristic vibrations. The ring breathing mode for pyridine-3-sulfonic acid is assigned to bands at 1022 cm⁻¹ (IR) and 1020 cm⁻¹ (Raman). asianpubs.org C-C stretching vibrations within the heteroaromatic ring are typically found in the 1650-1400 cm⁻¹ range. researchgate.net For a substituted pyridine like 2-chloro-6-methyl pyridine, CH deformation vibrations are noted around 1456 cm⁻¹, and CH3 in-plane bending is observed near 1371 cm⁻¹. researchgate.net These characteristic regions are crucial for confirming the presence and integrity of the this compound structure.

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
O-H Stretch (Sulfonic Acid)~3400
S=O Stretch1350–1200
νS-O Stretch1034-1035 asianpubs.org
Pyridine Ring Breathing1020-1022 asianpubs.org
C-C Stretch (Aromatic)1650-1400 researchgate.net
CH₃ In-plane Bend~1371 researchgate.net
SO₂ Scissoring607-633 asianpubs.org

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For pyridine and its derivatives, π → π* transitions are characteristic. In the case of phthalocyanines dissolved in pyridine, significant absorptions, known as the Q band, are observed in the 600-750 nm region, which are attributed to π → π* transitions. researchgate.net While specific UV-Vis data for this compound is not detailed in the provided results, the general principles of electronic absorption in pyridine-containing compounds apply. The NIST WebBook provides UV/Visible spectrum data for 2-methylpyridine, which can serve as a foundational reference. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

For a related compound, 6-methylpyridine-3-sulfonic acid, characteristic ¹H NMR shifts include those for the pyridine protons in the range of δ 8.2–8.5 ppm and the methyl group protons at approximately δ 2.5 ppm. In the ¹H NMR spectrum of 2-amino-6-methylpyridine (B158447), the methyl protons appear at δ 2.28 ppm, and the aromatic protons are observed between δ 6.13 and 7.14 ppm. chemicalbook.com These values provide a strong basis for assigning the peaks in the NMR spectrum of this compound and confirming its structural integrity.

Proton Environment Typical Chemical Shift (δ ppm) Reference
Pyridine Ring Protons8.2 - 8.5
Methyl Group Protons~2.5

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis of Modified Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. This is particularly relevant when this compound is used to modify surfaces, such as electrodes.

In studies involving the modification of glassy carbon electrodes with sulfonic acid-containing compounds like 8-hydroxyquinoline-5-sulphonic acid (HQSA), XPS is used to confirm the presence and chemical state of sulfur. unimi.it The S 2p photoelectron peak, typically found between 163-168 eV, is a key indicator of the -SO₃H group. researchgate.net For instance, the binding energy of the S 2p3/2 level for HQSA-modified electrodes was found to be consistent with the HQSA standard, confirming that the molecule remained intact on the surface. unimi.it XPS analysis of sulfonated carbons also shows a sulfur peak around 167 eV, confirming the presence of sulfonic acid groups. researchgate.net Furthermore, XPS can reveal the presence of other elements like oxygen, carbon, and nitrogen on the modified surface. unimi.it

Mass Spectrometric Techniques for Molecular Identification (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident identification of molecular formulas.

The molecular weight of this compound is 173.19 g/mol . matrix-fine-chemicals.com HRMS would yield an exact mass, such as 173.01466426, which corresponds to the molecular formula C₆H₇NO₃S. echemi.com This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass. Techniques like HPLC-MS are also valuable for identifying the compound and any potential degradation products in a sample.

Property Value Reference
Molecular FormulaC₆H₇NO₃S matrix-fine-chemicals.comvsnchem.com
Molecular Weight173.19 matrix-fine-chemicals.comechemi.com
Exact Mass173.01466426 echemi.com

Electrochemical Sensing Applications: Voltammetric Techniques (e.g., Anodic Stripping Voltammetry for heavy metal detection)

The functional groups of this compound make it and related compounds suitable for use in modifying electrodes for electrochemical sensing applications, particularly for the detection of heavy metal ions. nih.govelectrochemsci.org Anodic stripping voltammetry (ASV) is a highly sensitive electrochemical technique used for trace metal analysis. nih.gov

In a study using pyridine-2-sulfonic acid (PySA) to modify a glassy carbon electrode (GCE), the resulting PySA/GCE was successfully used for the ASV analysis of Cd²⁺ and Pb²⁺. nih.gov The modification of the electrode surface with the sulfonic acid derivative enhances the accumulation of metal ions at the electrode surface, leading to improved sensitivity and low detection limits. nih.govelectrochemsci.org For instance, the PySA/GCE achieved a limit of detection of 4 parts per trillion (ppt) for Cd²⁺ and 7 ppt (B1677978) for Pb²⁺. nih.gov The development of such sensors is crucial for environmental monitoring of toxic heavy metals. nih.govmmu.ac.uk The process typically involves a preconcentration step where the metal ions are reduced and deposited onto the electrode, followed by a stripping step where the metals are re-oxidized, generating a current signal proportional to their concentration. nih.govmdpi.com

Advanced Applications and Derivatives of 6 Methylpyridine 2 Sulfonic Acid in Chemical Research

Role as a Synthetic Intermediate and Reagent in Organic Transformations

6-Methylpyridine-2-sulfonic acid serves as a versatile building block and reagent in a variety of organic reactions, enabling the synthesis of more complex molecules. Its utility is particularly notable in sulfonation reactions, the formation of sulfonamides, and as a component in cross-coupling reactions.

Sulfonation Reactions

The introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring, known as sulfonation, is a significant transformation in organic synthesis. masterorganicchemistry.comsaskoer.cachemicalbook.com This reaction typically involves treating an aromatic compound with sulfuric acid or sulfur trioxide. chemicalbook.comlibretexts.org The resulting aryl sulfonic acids are valuable intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. This compound itself can be synthesized and subsequently used to introduce the 6-methylpyridine-2-sulfonyl group into other molecules. The sulfonation process is reversible, which can be advantageous in certain synthetic strategies where the sulfonic acid group is used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. masterorganicchemistry.com

Sulfonamide Synthesis

Sulfonamides are an important class of compounds with a wide range of applications, including as antibacterial drugs. This compound can be converted into its corresponding sulfonamide, 6-methylpyridine-2-sulfonamide, which can then be used as a precursor for the synthesis of various derivatives. labshake.com The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. Therefore, this compound would first be converted to 6-methylpyridine-2-sulfonyl chloride, which then reacts with a suitable amine to yield the desired sulfonamide.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgresearchgate.net While pyridine-based compounds can be challenging substrates in these reactions, derivatives of this compound can be employed. rsc.orgnih.gov For instance, pyridine (B92270) sulfinates have been shown to be effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org This highlights the potential for derivatives of this compound to participate in these crucial bond-forming reactions, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical and materials science applications. nih.gov Research has also explored the Suzuki-Miyaura cross-coupling of various ortho-substituted phenylboronic acids with substituted pyridines, providing insights into the regioselectivity and atropisomerism of the resulting arylpyridines. nih.gov

Catalytic Applications of Pyridine Sulfonic Acid Derivatives

Derivatives of pyridine sulfonic acids have emerged as effective catalysts, particularly in the realm of heterogeneous catalysis for organic synthesis. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. nih.govmdpi.comstarbons.com

The sulfonic acid group (-SO₃H) is a strong Brønsted acid site, which is key to the catalytic activity of these materials. nih.gov By immobilizing pyridine sulfonic acid derivatives onto solid supports like silica (B1680970), titania, or zirconia, stable and reusable heterogeneous catalysts can be created. mdpi.com These solid acid catalysts have demonstrated efficacy in a variety of organic transformations.

For example, sulfonic acid-functionalized catalysts have been successfully employed in:

Esterification reactions : Catalyzing the formation of esters from carboxylic acids and alcohols. researchgate.net

Dehydration reactions : Such as the conversion of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. nih.gov

Acetylation, amidation, and silylation : Demonstrating broad applicability in the synthesis of various functional groups. mdpi.com

The catalytic performance can be tuned by modifying the structure of the pyridine sulfonic acid derivative or the nature of the solid support. For instance, the presence of other functional groups on the pyridine ring can influence the catalyst's acidity and, consequently, its activity. nih.gov The porous nature of supports like mesoporous silica can also introduce size selectivity into the catalytic process. mdpi.com

Development of Bioactive Derivatives and Ligands for Biological Systems

Derivatives of this compound have been investigated for a range of biological activities, leading to the development of new potential therapeutic agents. The pyridine and sulfonic acid moieties can be modified to create a diverse library of compounds for screening against various biological targets.

Anticancer Activity

Several studies have focused on synthesizing and evaluating the anticancer properties of pyridine derivatives. For example, novel pyridazinone derivatives bearing a benzenesulfonamide (B165840) moiety have shown significant anticancer activity against various human cancer cell lines, with some compounds exhibiting GI₅₀ values of less than 0.1 μM. nih.gov Similarly, imidazo[1,2-a]pyridine (B132010) linked 1,2,3-triazole derivatives have demonstrated potent inhibitory activity against cancer cell lines. researchgate.net The introduction of a boronic acid group to chalcones has also resulted in compounds with dual anticancer and anti-inflammatory activity. mdpi.com Furthermore, 2,6-disubstituted N-methylpiperidine derivatives have been explored as bioreducible anti-tumor agents. nih.gov Research into novel tetrazine derivatives containing a benzothiazole (B30560) framework has also yielded compounds with selective cytotoxic activity against cancer cells. up.ac.za

Antibacterial Activity

The search for new antibacterial agents is crucial due to the rise of antibiotic resistance. Derivatives of this compound have shown promise in this area. For instance, the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid and its coordination with copper(II) has been shown to enhance antibacterial activity. cmu.ac.th Thiazolo[3,2-a]pyrimidin-5-ones and their sulfonic acid derivatives have also been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov Additionally, 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles functionalized with a pyridoxine (B80251) moiety have demonstrated significant antibacterial activity. researchgate.net

Antioxidant Activity

Some derivatives have been investigated for their antioxidant properties. For example, poly(tetrahydropyrimidine) (PTHP) has been synthesized and shown to possess both antimicrobial and antioxidant properties, making it a candidate for applications such as promoting burn wound healing. acs.org

Insulin-Mimetic Activities

Derivatives of pyridine-2-sulfonic acid have been explored for their potential to mimic the action of insulin (B600854), which could be beneficial for the treatment of diabetes. Studies on zinc(II) complexes with a series of monomethyl-substituted pyridine-2-sulfonic acid derivatives have been conducted to understand the structure-activity relationship for insulinomimetic activity. researchgate.net Research has shown that bis(3-methylpyridine-2-sulfonato)zinc(II) exhibited the best in vitro insulinomimetic activity among the tested zinc(II) complexes. researchgate.net The mechanism of action of these compounds is thought to involve the activation of the insulin signaling pathway. nih.gov Other research has focused on pentacyclic triterpenoids as insulin receptor activators, demonstrating their potential as insulin-mimetic and insulin-sensitizing agents. nih.gov

Functional Materials and Supramolecular Systems Based on this compound

The unique molecular structure of this compound and its derivatives makes them attractive building blocks for the construction of functional materials and supramolecular assemblies. The combination of the aromatic pyridine ring, the methyl group, and the sulfonic acid group allows for a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.

These interactions can be exploited to create well-ordered, self-assembled structures with specific properties. For example, the coordination of 2-amino-6-methylpyridine (B158447) derivatives with copper(II) has been shown to form complexes with enhanced antibacterial activity. cmu.ac.th The resulting complexes are proposed to have a square planar geometry. cmu.ac.th

Furthermore, pyridine sulfonic acid derivatives can be incorporated into larger macromolecular structures, such as polymers or metal-organic frameworks (MOFs). By functionalizing materials like silica or titania with sulfonic acid groups, heterogeneous catalysts with high stability and reusability can be developed. mdpi.com The ability of these functionalized materials to act as solid acid catalysts opens up possibilities for their use in various industrial processes, contributing to the development of more sustainable chemical manufacturing. mdpi.comstarbons.com The study of supramolecular systems involving calixarenes, which can be functionalized with sulfonic acid groups, has also shown promise in developing reusable catalysts for organic transformations. researchgate.net

Q & A

Basic: What are the key physicochemical properties of 6-methylpyridine-2-sulfonic acid relevant to laboratory handling?

Answer:
The compound’s molecular formula is C₆H₇NO₃S (molecular weight: 173.19 g/mol), with a density of 1.422 g/cm³ and CAS number 18615-99-1. Its InChI identifier (InChI=1/C6H7NO3S/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)) aids in structural confirmation via spectral databases. Key handling considerations include its hygroscopic nature and stability under controlled storage (avoid prolonged exposure to moisture and high temperatures) .

Property Value Reference
Molecular FormulaC₆H₇NO₃S
Molecular Weight173.19 g/mol
Density1.422 g/cm³
CAS Number18615-99-1

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Methodological approaches include:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation.
  • Purification: Recrystallization in polar solvents (e.g., ethanol-water mixtures) to remove sulfonic acid byproducts.
  • Catalyst Screening: Test Brønsted acid catalysts (e.g., H₂SO₄) for regioselective sulfonation of the pyridine ring.
  • Temperature Control: Maintain temperatures below 80°C to prevent decomposition, as inferred from its boiling point data .
    Reproducibility requires documenting reaction parameters (molar ratios, solvent volumes) per guidelines for experimental transparency .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR (D₂O) identifies methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms sulfonic acid group attachment (C-SO₃H at ~125–135 ppm).
  • IR Spectroscopy: Strong S=O stretching vibrations (~1180–1120 cm⁻¹) and O-H (sulfonic acid) at ~3400 cm⁻¹.
  • Mass Spectrometry: ESI-MS in negative mode ([M-H]⁻ at m/z 172) validates molecular weight .

Advanced: How should conflicting data from NMR and mass spectrometry analyses of derivatives be resolved?

Answer:

  • Isotopic Pattern Analysis: Verify molecular ion clusters in MS to rule out impurities (e.g., sodium adducts).
  • 2D NMR Techniques: Use HSQC or HMBC to resolve overlapping signals caused by tautomerism or proton exchange.
  • Cross-Validation: Compare with computational predictions (DFT-based chemical shift calculations) . Contradictions may arise from solvent effects or pH-dependent protonation states; replicate experiments under standardized conditions .

Basic: What are the storage recommendations to maintain the stability of this compound?

Answer:
Store in airtight containers at 2–8°C, shielded from light. Desiccate with silica gel to prevent hygroscopic degradation. Stability studies suggest limited shelf life (~6 months); periodic purity checks via titration or NMR are advised .

Advanced: What strategies assess the reactivity of this compound under varying pH conditions?

Answer:

  • pH-Dependent Studies: Conduct kinetic assays (UV-Vis monitoring) to evaluate sulfonic acid deprotonation (pKa ~1.5–2.5) and nucleophilic substitution rates.
  • Buffered Systems: Use phosphate (pH 7–8) or acetate (pH 4–5) buffers to isolate pH effects on reaction pathways .
  • Computational Modeling: Apply DFT to predict reactive sites (e.g., sulfonate group vs. pyridine nitrogen) under acidic/alkaline conditions .

Basic: How is the purity of this compound quantified?

Answer:

  • Titrimetry: Acid-base titration with standardized NaOH (phenolphthalein endpoint).
  • HPLC: Reverse-phase C18 column, mobile phase: 0.1% TFA in water/acetonitrile (95:5), UV detection at 254 nm .

Advanced: What experimental designs minimize side reactions during functionalization of this compound?

Answer:

  • Blocking Groups: Protect the sulfonic acid moiety with benzyl esters before introducing electrophiles to the pyridine ring.
  • DoE (Design of Experiments): Use factorial designs to optimize solvent polarity, temperature, and catalyst loading. Statistical analysis (ANOVA) identifies significant variables .
  • In Situ Monitoring: Raman spectroscopy tracks reactive intermediates to abort reactions at byproduct thresholds .

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